molecular formula C18H18F2O4 B6124903 allyl 2,4-difluorobenzyl 4-cyclohexene-1,2-dicarboxylate

allyl 2,4-difluorobenzyl 4-cyclohexene-1,2-dicarboxylate

Cat. No. B6124903
M. Wt: 336.3 g/mol
InChI Key: TVWMSLAJFYBAJH-UHFFFAOYSA-N
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Description

Allyl 2,4-difluorobenzyl 4-cyclohexene-1,2-dicarboxylate is a chemical compound that has been extensively studied for its potential applications in various fields.

Scientific Research Applications

Allyl 2,4-difluorobenzyl 4-cyclohexene-1,2-dicarboxylate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit antitumor and anti-inflammatory activities. In material science, it has been used as a building block for the synthesis of novel materials with interesting properties. In organic synthesis, it has been used as a reagent for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of allyl 2,4-difluorobenzyl 4-cyclohexene-1,2-dicarboxylate is not fully understood. However, it has been proposed that the compound exerts its antitumor and anti-inflammatory activities by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. It has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. However, the compound has also been shown to exhibit some toxicity towards normal cells, which limits its potential applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of allyl 2,4-difluorobenzyl 4-cyclohexene-1,2-dicarboxylate is its relatively simple synthesis method. The compound is also commercially available, which makes it easily accessible for researchers. However, one of the limitations of this compound is its toxicity towards normal cells, which limits its potential applications in vivo.

Future Directions

There are several future directions for research on allyl 2,4-difluorobenzyl 4-cyclohexene-1,2-dicarboxylate. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to explore the potential applications of this compound in other fields such as material science and organic synthesis. Additionally, future research could focus on developing derivatives of this compound with improved selectivity towards cancer cells and reduced toxicity towards normal cells.

Synthesis Methods

The synthesis of allyl 2,4-difluorobenzyl 4-cyclohexene-1,2-dicarboxylate involves the reaction between allyl bromide and 2,4-difluorobenzyl 4-cyclohexene-1,2-dicarboxylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography.

properties

IUPAC Name

2-O-[(2,4-difluorophenyl)methyl] 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2O4/c1-2-9-23-17(21)14-5-3-4-6-15(14)18(22)24-11-12-7-8-13(19)10-16(12)20/h2-4,7-8,10,14-15H,1,5-6,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWMSLAJFYBAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1CC=CCC1C(=O)OCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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